molecular formula C15H18ClNO B032114 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride CAS No. 5409-58-5

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride

Cat. No.: B032114
CAS No.: 5409-58-5
M. Wt: 263.76 g/mol
InChI Key: GUTDWEKYWTXJGD-UHFFFAOYSA-N
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Description

Phosphorylcolamine, also known as 2-aminoethyl dihydrogen phosphate, is an organic compound belonging to the class of phosphoethanolamines. These compounds contain a phosphate group linked to the second carbon of an ethanolamine. Phosphorylcolamine is a small molecule with the chemical formula C₂H₈NO₄P and a molecular weight of 141.063 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorylcolamine can be synthesized through the phosphorylation of ethanolamine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, phosphorylcolamine is produced using large-scale chemical reactors. The process involves the continuous addition of ethanolamine and the phosphorylating agent, followed by purification steps such as crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Phosphorylcolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phosphorylcolamine has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of phospholipids and other phosphorus-containing compounds.

    Biology: It plays a role in cell membrane structure and function, being a component of phospholipids.

    Medicine: Research has explored its potential as a therapeutic agent, although its efficacy and safety are still under investigation.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

Phosphorylcolamine exerts its effects by interacting with specific molecular targets. It is known to bind to protein kinase C beta type, influencing various cellular signaling pathways. This interaction can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Phosphorylcolamine is similar to other phosphoethanolamines, such as:

    Phosphorylethanolamine: Another ethanolamine derivative used in phospholipid synthesis.

    Phosphocholine: A compound involved in the synthesis of phosphatidylcholine, a major component of cell membranes.

Uniqueness: Phosphorylcolamine is unique due to its specific role in cellular signaling and its potential therapeutic applications. Unlike other phosphoethanolamines, it has been studied for its interaction with protein kinase C beta type, making it a compound of interest in biomedical research .

Properties

IUPAC Name

3-(dimethylamino)-1-naphthalen-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14;/h3-9H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTDWEKYWTXJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30636457
Record name 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30636457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5409-58-5
Record name 1-Propanone, 3-(dimethylamino)-1-(1-naphthalenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5409-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 12491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5409-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30636457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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